N-[3-(methylsulfanyl)phenyl]pentanamide
Description
N-[3-(Methylsulfanyl)phenyl]pentanamide is an amide derivative featuring a pentanoyl group attached to a phenyl ring substituted with a methylsulfanyl (-SMe) moiety at the 3-position. The compound’s structure combines a hydrophobic alkyl chain with a moderately polar sulfur-containing aromatic system.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NOS/c1-3-4-8-12(14)13-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
QPHJNTLWFHASNQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)SC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
Sulfonamide analogs such as N4-valeroylsulfadiazine (22) and N4-valeroylsulfathiazole (23) () share the pentanamide group but differ in their substitution patterns:
- Sulfonamide vs. Methylsulfanyl : The sulfonamide group (-SO₂NH-) in analogs 20–25 introduces hydrogen-bonding capacity and higher polarity compared to the methylsulfanyl group (-SMe), which is electron-donating and lipophilic.
Physical Properties
- Melting Points : Sulfonamide derivatives exhibit higher melting points (208–221°C) due to intermolecular hydrogen bonding from the -SO₂NH- group . N-[3-(Methylsulfanyl)phenyl]pentanamide is expected to have a lower melting point due to reduced polarity.
- IR Spectroscopy : Sulfonamides show strong SO₂NH stretches at ~1141–1164 cm⁻¹, absent in the target compound. Both classes exhibit amide C=O stretches near 1667–1685 cm⁻¹ .
Comparison with Aryl-Substituted Pentanamides
Dopamine D3 Receptor Ligands
Compounds like 7m () and 7e () feature pentanamide groups linked to arylpiperazine or arylthiophene moieties. Key differences include:
Liquid Crystalline Behavior
N-(4-((4′-pentylbiphenyl)ethynyl)phenyl)pentanamide () forms supramolecular liquid crystals due to its rigid biphenyl ethynyl group. The methylsulfanyl group in the target compound, being smaller and flexible, is unlikely to support mesophase formation, highlighting the role of substituent geometry in self-assembly .
Comparison with Sulfur-Containing Amides
N-[4-(4-Methylsulfonylpiperazin-1-yl)phenyl]pentanamide ()
This analog replaces -SMe with a methylsulfonyl-piperazine group (-SO₂Me-piperazine), resulting in:
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ()
This compound combines sulfonamide and trifluoromethyl groups, demonstrating how halogenation and sulfonylation synergize for bioactivity. The target compound’s -SMe group may offer metabolic stability advantages over halogenated analogs .
Data Tables
Table 1: Comparison of Physical and Spectroscopic Properties
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